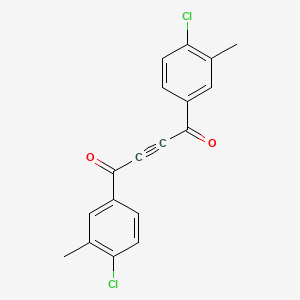
1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione is an organic compound with the molecular formula C18H12Cl2O2 It is characterized by the presence of two 4-chloro-3-methylphenyl groups attached to a but-2-yne-1,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione typically involves the coupling of 4-chloro-3-methylphenyl acetylene with a suitable diketone precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the desired product through a series of oxidative addition and reductive elimination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding diols or other reduced forms.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-methylphenyl)but-2-yne-1,4-dione: Similar structure but lacks the chloro substituents.
1,4-Bis(4-chloro-3-methylphenyl)but-2-ene-1,4-dione: Similar structure but with a but-2-ene backbone instead of but-2-yne.
4,4’-Methylene bis(2-chloroaniline): Contains chloro and methyl groups but differs in the overall structure.
Uniqueness
1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione is unique due to the presence of both chloro and methyl substituents on the phenyl rings, as well as the but-2-yne-1,4-dione backbone.
Propriétés
Numéro CAS |
612478-89-4 |
|---|---|
Formule moléculaire |
C18H12Cl2O2 |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
1,4-bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione |
InChI |
InChI=1S/C18H12Cl2O2/c1-11-9-13(3-5-15(11)19)17(21)7-8-18(22)14-4-6-16(20)12(2)10-14/h3-6,9-10H,1-2H3 |
Clé InChI |
KIQAGGACTDSMMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)C#CC(=O)C2=CC(=C(C=C2)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
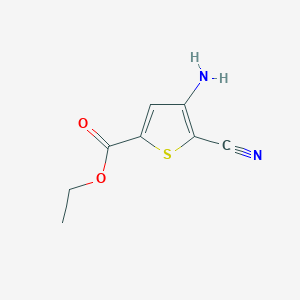
![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
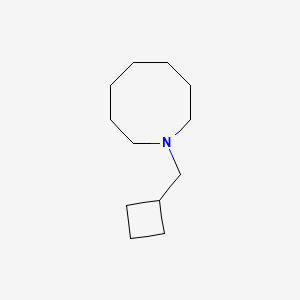
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
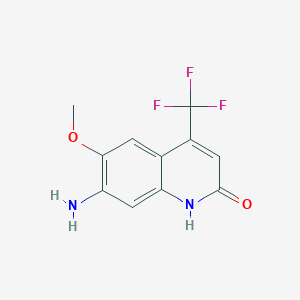
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
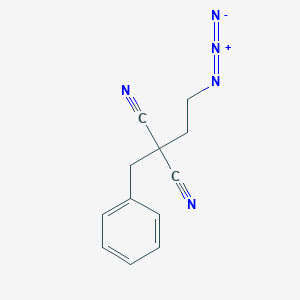
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)

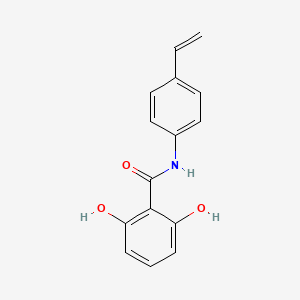
![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)
